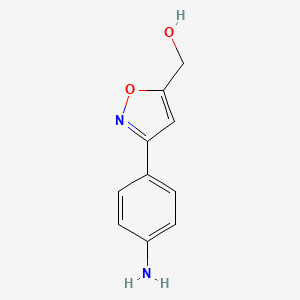

(3-(4-Aminophenyl)isoxazol-5-yl)methanol

Descripción

Isoxazole Heterocycle: Structure and Significance

The isoxazole heterocycle forms the central structural core of this compound, representing one of the most important five-membered aromatic heterocycles in organic chemistry. Isoxazole is characterized as an electron-rich azole with an oxygen atom positioned adjacent to the nitrogen atom, creating a 1,2-relationship between these heteroatoms. This arrangement fundamentally distinguishes isoxazoles from their oxazole counterparts, where the heteroatoms adopt a 1,3-positioning pattern. The unique electronic structure of the isoxazole ring arises from the presence of both electron-donating oxygen and electron-withdrawing nitrogen atoms within the same five-membered aromatic system.

The aromatic character of isoxazole is particularly noteworthy, as it exhibits π-excessive behavior similar to furan and pyrrole, yet maintains some characteristics reminiscent of pyridine due to the presence of the nitrogen heteroatom. This dual nature creates a distinctive reactivity profile that enables electrophilic substitution reactions to occur more readily than in pyridine, while still maintaining the stability associated with aromatic systems. The aromaticity of isoxazole is significantly influenced by the presence of both oxygen and nitrogen heteroatoms, which contribute to the overall electronic delocalization within the five-membered ring structure.

Structural analysis reveals that isoxazole possesses a dipole moment of 3.3 D in benzene, reflecting the asymmetric distribution of electron density within the heterocycle. The compound exhibits properties of a very weak base with a pKa value of 1.3, indicating that protonation occurs primarily at the nitrogen atom under strongly acidic conditions. This basicity is considerably weaker compared to other nitrogen-containing heterocycles, reflecting the electron-withdrawing influence of the adjacent oxygen atom. The physical properties of the parent isoxazole include a boiling point of 94.5°C and solubility in organic solvents, accompanied by a characteristic pyridine-like odor.

The significance of the isoxazole heterocycle extends beyond its fundamental chemical properties to encompass its role as a privileged structure in medicinal chemistry and materials science. Isoxazole derivatives have demonstrated broad spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive targets for drug discovery efforts. The unique electronic properties of the isoxazole ring system enable specific interactions with biological targets, contributing to the observed pharmacological activities. Furthermore, the photochemical properties of isoxazoles have found applications in photoaffinity labeling and chemoproteomic studies, where the weak nitrogen-oxygen bond facilitates photolytic ring opening under ultraviolet irradiation.

Aminophenyl Substituent: Electronic and Steric Implications

The 4-aminophenyl substituent attached to the 3-position of the isoxazole ring in this compound introduces significant electronic and steric considerations that profoundly influence the overall molecular properties. The amino group positioned para to the phenyl-isoxazole connection creates a strong electron-donating resonance effect that extends through the aromatic system, fundamentally altering the electronic distribution within both the phenyl ring and the adjacent isoxazole heterocycle. This electron donation enhances the nucleophilic character of the aromatic system and increases the electron density available for various chemical interactions and reactions.

The resonance contribution of the para-amino group creates a quinoid character within the phenylene portion of the molecule, as evidenced by structural studies of related aminophenyl systems. This quinoid character manifests as shortened carbon-nitrogen bond distances and increased double-bond character in specific positions within the aromatic ring. The electronic effects transmitted through the conjugated system result in measurable changes to spectroscopic parameters, including proton nuclear magnetic resonance chemical shifts and infrared vibrational frequencies. Research has demonstrated that the electronic influence of amino substituents can be correlated with Hammett substituent constants, providing quantitative measures of their electron-donating capacity.

The steric implications of the 4-aminophenyl substituent are equally important in determining the three-dimensional structure and reactivity of the molecule. The planar nature of the amino group, which typically adopts a geometry that maximizes resonance interactions with the aromatic ring, influences the overall molecular conformation and potential for intermolecular interactions. The amino group's ability to participate in hydrogen bonding, both as a donor through its N-H bonds and as an acceptor through its lone pair of electrons, creates opportunities for complex network formation in solid-state structures and solution-phase assemblies.

Comparative studies of aminophenyl derivatives have revealed that the electronic effects of the amino group are transmitted without significant changes to the quinoid character of the phenylene ring directly attached to the substituent. Instead, the electronic influence propagates through inductive mechanisms that modulate the properties of remote functional groups. This transmission of electronic effects has important implications for the reactivity of the isoxazole ring and the hydroxymethyl substituent in this compound. The enhanced electron density provided by the amino group may influence the nucleophilicity of the isoxazole nitrogen and the reactivity of the hydroxymethyl group toward various chemical transformations.

Hydroxymethyl Functionality: Chemical Reactivity

The hydroxymethyl group positioned at the 5-position of the isoxazole ring in this compound introduces a versatile functional handle that significantly expands the chemical reactivity profile of the molecule. Primary alcohols such as the hydroxymethyl group are well-established as reactive sites for a wide range of chemical transformations, including oxidation, substitution, and condensation reactions. The positioning of this functionality on the electron-rich isoxazole ring creates unique opportunities for regioselective modifications and serves as a key intermediate for further synthetic elaborations.

The oxidation chemistry of primary alcohols provides multiple pathways for structural modification of the hydroxymethyl group. Under controlled reaction conditions using oxidizing agents such as acidified sodium or potassium dichromate, the primary alcohol can be selectively oxidized to the corresponding aldehyde or, under more forcing conditions, to the carboxylic acid. The oxidation to an aldehyde can be achieved by using an excess of the alcohol substrate and removing the aldehyde product as it forms through distillation, preventing over-oxidation to the carboxylic acid. This transformation follows the general oxidation pathway where the dichromate ion is reduced from the orange Cr₂O₇²⁻ species to the green Cr³⁺ ion, as described by the electron-half-equation: Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O.

The hydroxymethyl functionality also serves as an excellent nucleophile in substitution reactions, where the hydroxyl group can be displaced by various nucleophiles to introduce new functional groups at the 5-position of the isoxazole ring. The electron-rich nature of the isoxazole heterocycle may activate the adjacent carbon atom toward nucleophilic attack, facilitating these substitution processes. Additionally, the hydroxyl group can participate in condensation reactions with aldehydes, ketones, and carboxylic acid derivatives to form ethers, esters, and other oxygen-containing linkages.

The hydrogen bonding capabilities of the hydroxymethyl group contribute significantly to the intermolecular interactions and solid-state packing arrangements of this compound. The hydroxyl group can function both as a hydrogen bond donor through its O-H bond and as a hydrogen bond acceptor through the oxygen lone pairs. These interactions may lead to the formation of extended hydrogen-bonded networks in crystalline forms of the compound, influencing physical properties such as melting point, solubility, and stability. The combination of the hydroxymethyl group with the amino functionality creates multiple sites for hydrogen bonding, potentially leading to complex three-dimensional structures in the solid state.

Historical Context in Isoxazole Chemistry

The development of isoxazole chemistry traces its origins to the pioneering work of Arthur Rudolph Hantzsch in the late 19th century, whose systematic investigations of heterocyclic compounds laid the foundation for modern understanding of five-membered ring systems. Hantzsch's comprehensive studies of azoles and their analogs, conducted primarily at the University of Würzburg, resulted in the discovery and characterization of numerous heterocyclic compounds, including thiazole, oxazole, selenazole, and pyrrole derivatives. His methodical approach to heterocyclic synthesis and structure determination established fundamental principles that continue to guide contemporary research in this field.

The historical significance of Hantzsch's contributions extends beyond individual compound discoveries to encompass the development of systematic nomenclature for heterocyclic compounds. The Hantzsch-Widman nomenclature system, proposed independently by Hantzsch and Swedish chemist Oskar Widman, provided a standardized method for naming heterocyclic compounds that remains in use today. This nomenclature system utilizes specific prefixes for heteroatoms combined with suffixes that indicate ring size and degree of unsaturation, creating a logical framework for identifying and classifying the vast array of heterocyclic structures encountered in organic chemistry.

The evolution of isoxazole synthesis methodology has progressed significantly since Hantzsch's initial investigations, with modern approaches emphasizing efficient and selective methods for ring construction and functionalization. The development of 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes has emerged as one of the most powerful and widely utilized strategies for isoxazole formation. These cycloaddition reactions, which can be traced to fundamental discoveries in the mid-20th century, provide access to substituted isoxazoles with excellent regioselectivity and functional group tolerance. The nitrile oxides required for these reactions can be generated from various precursors, including the dehydration of alkyl nitro compounds or the reaction of chloroximes with base.

Contemporary developments in isoxazole chemistry have been driven by the recognition of these heterocycles as privileged structures in medicinal chemistry and their applications in materials science. The identification of numerous bioactive natural products containing isoxazole rings, such as ibotenic acid and muscimol, has highlighted the importance of these heterocycles in biological systems. Furthermore, the incorporation of isoxazole moieties into pharmaceutical agents, including cyclooxygenase-2 inhibitors, neurotransmitter agonists, and beta-lactamase-resistant antibiotics, has demonstrated the practical importance of isoxazole chemistry in drug discovery and development. The compound this compound represents a continuation of this historical trajectory, embodying both classical heterocyclic principles and contemporary synthetic strategies.

Nomenclature and Classification Systems

The systematic nomenclature of this compound exemplifies the application of established naming conventions for complex heterocyclic compounds, drawing upon both traditional common names and systematic approaches developed over more than a century of chemical literature. The compound can be accurately described using the Hantzsch-Widman nomenclature system, which provides a standardized method for naming heterocyclic compounds independent of carbocyclic analogs. Under this system, the core five-membered ring containing one nitrogen and one oxygen atom is designated as "oxazole" when the heteroatoms are in a 1,3-relationship or "isoxazole" when they occupy the 1,2-positions.

The International Union of Pure and Applied Chemistry nomenclature for this compound recognizes the isoxazole ring as the parent heterocycle, with systematic numbering beginning from the oxygen atom as position 1 and proceeding around the ring to assign the lowest possible numbers to substituents. According to this numbering system, the 4-aminophenyl group is attached at position 3 of the isoxazole ring, while the hydroxymethyl functionality occupies position 5. The complete systematic name thus becomes (3-(4-aminophenyl)-1,2-oxazol-5-yl)methanol, clearly indicating the connectivity and substitution pattern of all components within the molecule.

Alternative nomenclature systems provide additional methods for describing this compound, reflecting the evolution of chemical naming conventions and the preferences of different chemical communities. The use of common names for heterocyclic systems has historical precedence, with "isoxazole" being universally accepted as the preferred designation for the 1,2-oxazole ring system. The substitution nomenclature follows established protocols where the phenyl ring bearing the amino substituent is described as "4-aminophenyl," indicating the para-relationship between the amino group and the point of attachment to the isoxazole ring.

| Nomenclature System | Compound Name | Key Features |

|---|---|---|

| IUPAC Systematic | (3-(4-aminophenyl)-1,2-oxazol-5-yl)methanol | Uses oxazol terminology with positional indicators |

| Common/Trivial | This compound | Employs widely accepted isoxazole designation |

| Hantzsch-Widman | 3-(4-aminophenyl)-5-(hydroxymethyl)-1,2-oxazole | Systematic heteroatom prefixes and ring size suffixes |

| Chemical Abstracts | [3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol | Standardized format for database indexing |

The classification of this compound within broader chemical taxonomy places it among the five-membered heterocyclic compounds, specifically within the azole subfamily characterized by the presence of both nitrogen and oxygen heteroatoms. This classification system recognizes isoxazoles as part of a larger family of compounds that includes oxazoles, thiazoles, imidazoles, and pyrazoles, each distinguished by their specific heteroatom composition and arrangement. The functional classification further categorizes this compound as a substituted isoxazole bearing both aromatic amine and primary alcohol functionalities, reflecting its potential for diverse chemical reactivity and biological activity.

The systematic approach to nomenclature and classification provides essential tools for chemical communication, database searches, and structure-activity relationship studies. The availability of multiple naming conventions allows for flexibility in different contexts, from casual laboratory communication using common names to precise technical documentation requiring systematic nomenclature. The Chemical Abstracts Service registration number 885273-66-5 provides an unambiguous identifier for this specific compound, facilitating accurate literature searches and avoiding confusion with structurally related isoxazole derivatives.

Structure

2D Structure

Propiedades

IUPAC Name |

[3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXXPOJYMSSBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717022 | |

| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-66-5 | |

| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy for Isoxazole Derivatives

Isoxazole rings are typically constructed via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds or their equivalents. The synthesis of 3-amino substituted isoxazoles, such as 3-amino-5-methyl isoxazole, often proceeds through:

- Formation of hydrazone or amidoxime intermediates from β-dicarbonyl precursors.

- Ring closure under acidic or basic conditions to form the isoxazole ring.

- Subsequent functional group transformations to introduce substituents like aminophenyl and methanol groups.

Stepwise Preparation Method Based on Patent CN107721941B

A robust three-step method for preparing 3-amino-5-methyl isoxazole, which can be adapted for the target compound, involves:

Step 1: Formation of Acetyl Acetonitrile Intermediate

- React acetonitrile with a metal base (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide) to generate a nucleophilic species.

- This intermediate reacts with ethyl acetate to produce acetyl acetonitrile.

Step 2: Hydrazone Formation

- Acetyl acetonitrile is dissolved in an alcohol solvent (methanol or ethanol).

- p-Toluenesulfonyl hydrazide is added, and the mixture is refluxed to form a hydrazone intermediate, which crystallizes as a white solid with high purity (~99% by HPLC) and good yield (~88%).

Step 3: Ring Closing to Form Isoxazole

- Hydroxylamine hydrochloride is dissociated with potassium carbonate in water.

- The hydrazone intermediate is added, and the mixture is heated (around 80°C) to promote ring closure.

- Acidification and basification steps isolate the 3-amino-5-methyl isoxazole as a light yellow crystalline solid with high purity (~98.7%) and good yield (~78%).

| Step | Reagents/Conditions | Key Details | Yield & Purity |

|---|---|---|---|

| 1 | Acetonitrile, NaH/n-BuLi/LDA, Ethyl acetate | Metal base 1.1-1.4 eq, formation of acetyl acetonitrile | Not specified |

| 2 | Acetyl acetonitrile, p-toluenesulfonyl hydrazide, MeOH, reflux 2h | Hydrazone crystallizes white solid | 88% yield, 99% purity (HPLC) |

| 3 | Hydroxylamine hydrochloride, K2CO3, 2-methyltetrahydrofuran, 80°C, acid/base workup | Ring closure to 3-amino isoxazole | 78% yield, 98.7% purity (HPLC) |

This method provides a reliable route to 3-amino isoxazole cores, which can be further functionalized to introduce the 4-aminophenyl group and methanol substituent through aromatic substitution and side-chain modification reactions.

Catalytic Multicomponent Synthesis of Isoxazole Derivatives

Recent advances demonstrate environmentally friendly multicomponent reactions (MCRs) for synthesizing isoxazole derivatives, which may be adapted for (3-(4-Aminophenyl)isoxazol-5-yl)methanol:

- Reactants include aldehydes, β-ketoesters (e.g., ethyl acetoacetate), and hydroxylamine hydrochloride.

- Catalysts such as graphitic carbon nitride modified with hydroxyl groups (g-C3N4·OH) in water facilitate efficient cyclization.

- The reaction proceeds via oxime intermediate formation, Knoevenagel condensation, intramolecular cyclization, and ethanol elimination to yield isoxazol-5-one derivatives.

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| None | Water | Room Temp | 25-45 min | Minimal |

| Acid/Base catalysts | Water | Room Temp | 25-45 min | 50-75 (varies) |

| g-C3N4·OH | Water | Room Temp | 30 min | 89-97 |

This green method offers mild conditions, high yields, and broad substrate scope, including aromatic aldehydes that could be substituted with 4-aminobenzaldehyde to introduce the aminophenyl moiety.

Functionalization and Substitution to Obtain this compound

- Starting from 3-amino isoxazole or isoxazol-5-one intermediates, aromatic substitution with 4-aminophenyl groups can be achieved via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

- The methanol substituent at the 5-position can be introduced by reduction of corresponding aldehyde or ester groups or by direct substitution if a suitable leaving group is present.

- Chalcone intermediates bearing isoxazole moieties have been synthesized via condensation of aromatic aldehydes and ketones, followed by cyclocondensation with hydroxylamine hydrochloride to form isoxazole derivatives with various substitutions, demonstrating the versatility of this approach.

Summary Table of Key Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

(3-(4-Aminophenyl)isoxazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of (3-(4-Aminophenyl)isoxazol-5-yl)carboxylic acid.

Reduction: Formation of (3-(4-Aminophenyl)isoxazol-5-yl)methanamine.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and features an isoxazole ring fused with a 4-aminophenyl group and a hydroxymethyl substituent. The presence of the amino group enhances its biological activity and binding affinity to specific receptors, making it a candidate for further investigation in medicinal chemistry .

Anti-inflammatory Properties

Research indicates that (3-(4-Aminophenyl)isoxazol-5-yl)methanol exhibits notable anti-inflammatory effects. It is believed to modulate biochemical pathways associated with inflammation, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases. This property positions it as a candidate for developing anti-inflammatory drugs .

Anticancer Activity

The compound has shown promising results in inhibiting various cancer cell lines. In vitro studies have demonstrated its effectiveness against human glioblastoma (A172) and breast adenocarcinoma (MDA-MB-231) cell lines. The compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

Case Study: Anticancer Efficacy

- Cell Lines Tested: A172, MDA-MB-231

- IC50 Values: Below standard chemotherapeutics

- Mechanism: Likely involves interaction with specific molecular targets related to cell proliferation and apoptosis .

Synthetic Utility

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its versatility allows for diverse synthetic modifications, which can enhance its pharmacological properties. The compound's structure allows for easy derivatization, making it a valuable building block in organic synthesis .

Mecanismo De Acción

The mechanism of action of (3-(4-Aminophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation through interaction with specific enzymes or receptors .

Comparación Con Compuestos Similares

Table 1: Substituent Impact on Key Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase compound stability and lipophilicity but may reduce bioavailability.

- Halogen Substituents (e.g., Br) : Introduce steric bulk and lipophilicity, favoring membrane permeability.

Actividad Biológica

(3-(4-Aminophenyl)isoxazol-5-yl)methanol, with the molecular formula C10H10N2O2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring and a 4-aminophenyl group, which contribute to its pharmacological properties. Research indicates that it exhibits significant anti-inflammatory and anticancer activities, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The unique structure of this compound includes:

- An isoxazole ring , which is known for its role in various biological activities.

- A 4-aminophenyl group , enhancing its binding affinity to biological targets due to the presence of the amino group.

The compound's synthesis typically involves multi-step reactions that can be optimized for yield and purity. The presence of the hydroxymethyl substituent enhances its solubility and reactivity, which are crucial for its biological applications.

The biological activity of this compound is likely mediated through interactions with specific enzymes and receptors. The amino group enhances binding affinity, allowing the compound to modulate biochemical pathways effectively. This modulation can lead to significant therapeutic effects, particularly in cancer and inflammatory diseases.

Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is essential for developing treatments for chronic inflammatory conditions.

Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : It has been observed to trigger apoptosis in cancer cell lines, such as those derived from acute myeloid leukemia (AML).

- Inhibition of Kinase Activity : Similar compounds have been shown to target kinases involved in cancer progression, suggesting that this compound may act on similar pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3-(4-Bromophenyl)isoxazol-5-yl)methanol | C10H8BrNO2 | Contains bromine, affecting reactivity |

| (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol | C11H11NO3 | Features a methoxy group, enhancing solubility |

| (3-(4-Methylphenyl)isoxazol-5-yl)methanol | C11H13N2O2 | Includes a methyl group, influencing steric properties |

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound shows potent activity against various cancer cell lines. For instance, studies indicated IC50 values in the low micromolar range for specific cancer types.

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may inhibit specific signaling pathways associated with tumor growth and metastasis.

- Toxicology Reports : Preliminary toxicological assessments suggest that this compound exhibits low toxicity in non-cancerous cell lines, indicating a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(4-Aminophenyl)isoxazol-5-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of substituted phenyl precursors with hydroxylamine derivatives. For example, substituted aromatic aldehydes are converted to oximes (via hydroxylamine), followed by cyclization using dichloromethane and N-chlorosuccinimide . For the 4-aminophenyl variant, protecting groups (e.g., acetyl) may be required to prevent unwanted side reactions during cyclization. Post-synthesis, chlorination or oxidation steps can introduce the hydroxymethyl group.

- Optimization : Key factors include solvent polarity (e.g., ethanol vs. dichloromethane), temperature control (20–60°C), and stoichiometry of reagents like triethylamine. TLC monitoring and recrystallization in solvents like ethyl acetate improve purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- NMR : H and C NMR confirm the isoxazole ring (δ 6.5–8.5 ppm for aromatic protons) and hydroxymethyl group (δ 4.5–5.0 ppm). The 4-aminophenyl substituent shows distinct NH signals at δ 5.5–6.0 ppm .

- HPLC/MS : Purity assessment (>95%) and molecular ion peak ([M+H] at m/z 207.63) .

- FTIR : Peaks at 3300–3500 cm (N-H stretch), 1600–1650 cm (C=N/C=C), and 1050–1100 cm (C-O) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for isoxazole derivatives with amino/hydroxymethyl groups?

- Case Study : Discrepancies in H NMR signals may arise from tautomerism in the isoxazole ring or solvent-dependent conformational changes. For this compound, deuterated DMSO enhances NH proton visibility, while temperature-controlled NMR (25–50°C) mitigates signal broadening .

- Validation : Cross-referencing with X-ray crystallography (if single crystals are obtainable) or computational modeling (DFT calculations) clarifies ambiguous assignments .

Q. How does the 4-aminophenyl substituent influence biological activity compared to halogenated analogs (e.g., 4-chloro/fluoro derivatives)?

- Pharmacological Insights : The 4-aminophenyl group enhances hydrogen-bonding potential, improving interactions with enzymatic targets (e.g., carboxylesterases or kinases). In contrast, halogenated analogs (e.g., 4-chlorophenyl) prioritize hydrophobic interactions.

- Experimental Design :

- Enzyme Assays : Compare inhibition kinetics (IC) against Notum carboxylesterase (a target for halogenated isoxazoles ).

- Cellular Uptake : Use fluorescence tagging to assess permeability differences in cell lines (e.g., HEK293) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.